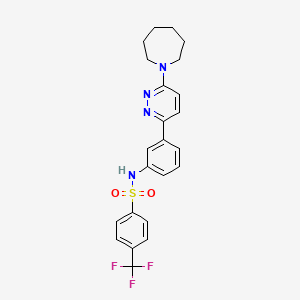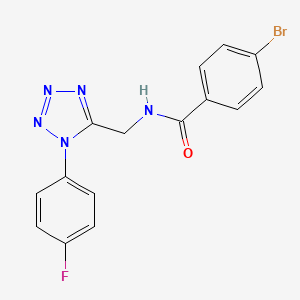
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)-4-(trifluormethyl)benzolsulfonamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung weist eine einzigartige Struktur auf, die einen Azepane-Ring, einen Pyridazin-Ring und eine Trifluormethylgruppe umfasst, die an einen Benzolsulfonamid-Rest gebunden ist. Seine vielseitige Struktur macht sie zu einem wertvollen Thema für Studien in Chemie, Biologie, Medizin und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)-4-(trifluormethyl)benzolsulfonamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Azepane- und Pyridazin-Zwischenprodukte. Die wichtigsten Schritte umfassen:
Bildung des Azepane-Rings: Dies kann durch Cyclisierungsreaktionen mit geeigneten Aminvorläufern erreicht werden.
Synthese des Pyridazin-Rings: Der Pyridazin-Ring wird häufig durch Kondensationsreaktionen mit Hydrazinderivaten und Diketonen synthetisiert.
Kupplungsreaktionen: Die Azepane- und Pyridazin-Zwischenprodukte werden dann durch palladiumkatalysierte Kreuzkupplungsreaktionen mit einer Phenylgruppe gekoppelt.
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird durch nukleophile Substitutionsreaktionen unter Verwendung von Trifluormethylierungsmitteln eingeführt.
Sulfonamidbildung: Schließlich wird der Benzolsulfonamid-Rest durch Sulfonierungsreaktionen unter Verwendung von Sulfonylchloriden eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu verbessern. Dazu gehört die Verwendung von Hochdurchsatz-Screening-Techniken, um die effizientesten Katalysatoren und Reaktionsbedingungen zu identifizieren. Darüber hinaus können kontinuierliche Strömungsreaktoren eingesetzt werden, um den Produktionsprozess zu skalieren und gleichzeitig eine gleichbleibende Qualität zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(3-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)-4-(trifluormethyl)benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophille Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Halogenierungsmittel für die elektrophille Substitution; Nukleophile wie Amine oder Thiole für die nukleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von halogenierten Derivaten oder substituierten Sulfonamiden.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels .
Major Products
Wissenschaftliche Forschungsanwendungen
N-(3-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)-4-(trifluormethyl)benzolsulfonamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersuchung auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Untersuchung auf sein Potenzial zur therapeutischen Wirkung bei der Behandlung verschiedener Krankheiten.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-(3-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)-4-(trifluormethyl)benzolsulfonamid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, und so therapeutische Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)-2-chlorbenzol-1-sulfonamid
- N-(3-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)-8-ethoxy-2-oxo-2H-chromen-3-carboxamid
Einzigartigkeit
N-(3-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)-4-(trifluormethyl)benzolsulfonamid zeichnet sich durch das Vorhandensein der Trifluormethylgruppe aus, die einzigartige chemische und biologische Eigenschaften verleiht. Diese Gruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung und macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung und andere Anwendungen.
Eigenschaften
Molekularformel |
C23H23F3N4O2S |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H23F3N4O2S/c24-23(25,26)18-8-10-20(11-9-18)33(31,32)29-19-7-5-6-17(16-19)21-12-13-22(28-27-21)30-14-3-1-2-4-15-30/h5-13,16,29H,1-4,14-15H2 |
InChI-Schlüssel |
VITWUYWKAAXNIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B11260966.png)


![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide](/img/structure/B11260999.png)
![3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261006.png)
![3-[4-(2-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11261007.png)
![4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11261009.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B11261010.png)
![N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261011.png)
![2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B11261015.png)
![3,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261018.png)
![1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11261023.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B11261024.png)

